L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine
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Overview
Description
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine is a tetrapeptide composed of the amino acids tyrosine, proline, tryptophan, and phenylalanine. This compound is known for its potential biological activities and is often studied in the context of peptide research. It has a molecular formula of C34H38N6O5 and a molecular weight of approximately 610.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS methodology. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies to develop new synthetic methodologies.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Another tetrapeptide with similar amino acid composition but different biological activities.
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide: A closely related compound with an amide group at the C-terminus, which can affect its stability and activity
Uniqueness
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine is unique due to its specific sequence and the presence of aromatic amino acids, which can influence its binding properties and biological activities. Its combination of tyrosine, proline, tryptophan, and phenylalanine residues provides a distinct structural and functional profile compared to other peptides .
Properties
CAS No. |
213768-42-4 |
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Molecular Formula |
C34H37N5O6 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C34H37N5O6/c35-26(17-22-12-14-24(40)15-13-22)33(43)39-16-6-11-30(39)32(42)37-28(19-23-20-36-27-10-5-4-9-25(23)27)31(41)38-29(34(44)45)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,36,40H,6,11,16-19,35H2,(H,37,42)(H,38,41)(H,44,45)/t26-,28-,29-,30-/m0/s1 |
InChI Key |
AAIFLSQNHRUBOD-SYKYGTKKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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